Diethyl 2-[(2,5-dichloroanilino)methylene]malonate
Description
Properties
IUPAC Name |
diethyl 2-[(2,5-dichloroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNILLDDTMJQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300462 | |
| Record name | 6J-009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-82-7 | |
| Record name | 1,3-Diethyl 2-[[(2,5-dichlorophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 137121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6J-009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of Diethyl 2-[(2,5-dichloroanilino)methylene]malonate typically involves the condensation reaction between diethyl malonate and 2,5-dichloroaniline in the presence of a base. The reaction occurs in an organic solvent under controlled conditions.
- Reagents:
- Diethyl malonate
- 2,5-Dichloroaniline
- A base such as sodium ethoxide or potassium carbonate
- An organic solvent like ethanol or methanol
-
- The base deprotonates diethyl malonate, generating a nucleophilic enolate ion.
- The enolate ion reacts with the electrophilic imine group formed from 2,5-dichloroaniline.
- The reaction proceeds via a condensation mechanism to form the methylene bridge between the two components.
-
- Temperature: Typically room temperature to mild heating (30–60°C)
- Time: Reaction completion varies but generally takes several hours.
- Solvent: Ethanol or methanol provides a suitable medium for solubility and reactivity.
-
- The product is isolated by solvent evaporation followed by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
Alternative Solvent Systems
In some cases, alternative solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can be used to enhance solubility and reaction rates. These solvents are particularly useful when working with less reactive aniline derivatives.
Catalyst-Assisted Synthesis
To improve yield and selectivity, catalytic systems such as Lewis acids (e.g., zinc chloride) or organocatalysts may be employed. These catalysts facilitate the formation of the methylene bridge by stabilizing intermediate species during the reaction.
Data Table: Key Parameters for Synthesis
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reagents | Diethyl malonate, 2,5-dichloroaniline | High-purity reagents recommended |
| Base | Sodium ethoxide, potassium carbonate | Strong bases preferred for enolate formation |
| Solvent | Ethanol, methanol | Polar solvents enhance reactivity |
| Temperature | 30–60°C | Mild heating ensures optimal reaction rate |
| Reaction Time | 4–8 hours | Dependent on reagent concentrations |
| Yield | Typically >70% | Purity depends on recrystallization step |
Comparison with Similar Compounds
The preparation method of this compound is comparable to other diethyl malonates such as Diethyl 2-[(2,3-dichloroanilino)methylene]malonate. Both compounds follow similar synthetic routes but differ in the aniline derivative used.
Chemical Reactions Analysis
Pyridone Derivatives
The compound serves as a precursor for 2-pyridones, which are synthesized via cyclocondensation with CH-acidic reagents (e.g., cyanoacetanilides). Key steps include:
- Michael Addition : Formation of a malonate-cyanoacetanilide adduct.
- Cyclization : Intramolecular ring closure to yield 3-cyano-2-pyridones.
- Byproducts : Diarylated derivatives form via competing ethoxymethylene transfer (Scheme 4) .
| Reaction Component | Role | Outcome |
|---|---|---|
| Diethyl 2-[(2,5-dichloroanilino)methylene]malonate | Electrophilic reagent | Pyridone core assembly |
| Cyanoacetanilides | Nucleophilic partner | Introduces cyano/amide groups |
| NaOEt | Base catalyst | Accelerates Michael addition |
Competing Reaction Pathways
Reactions with cyanoacetanilides bifurcate into two pathways (Scheme 4):
- Path A : Ethoxymethylene transfer → Open-chain intermediate → Cyclization → Diarylated pyridone.
- Path B : Direct Michael addition → Cyclization → Ethyl carboxylate pyridone .
Dominance of Path A under basic conditions explains the prevalence of diarylated products (e.g., 3a–f in 71–93% yield) over carboxylates (4a–f in ≤8% yield) .
Table 2: Reaction Outcomes with Cyanoacetanilides
| Product Type | Yield Range | Key Structural Feature |
|---|---|---|
| Diarylated pyridones | 71–93% | N,1-Diaryl substitution |
| Ethyl carboxylates | ≤8% | 3-Carboxylate group |
Scientific Research Applications
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[(2,5-dichloroanilino)methylene]malonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloroaniline moiety plays a crucial role in binding to the target site, while the malonate group can participate in various chemical interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Malonate esters with substituted anilino groups exhibit significant variations in reactivity, physicochemical properties, and applications depending on the substituent’s type, position, and number. Below is a detailed comparison with key analogues:
Key Observations :
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br) enhance the acidity of the α-hydrogens in the malonate backbone, facilitating nucleophilic substitutions and cyclization reactions . For instance, the 2,5-dichloro derivative’s strong electron-withdrawing nature accelerates its use in forming heterocyclic scaffolds compared to methoxy-substituted analogues . Steric hindrance varies with substituent positions.
Synthetic Yields :
- Bromine-substituted derivatives (e.g., 4-Br) achieve higher yields (90%) due to optimized solubility during purification , whereas the 2,5-dichloro analogue requires rigorous recrystallization, reducing yields to ~73% .
Crystallography and Hydrogen Bonding :
- The 4-bromo derivative forms intramolecular N–H⋯O hydrogen bonds, stabilizing a six-membered ring structure . In contrast, the 2,5-dichloro analogue’s crystal packing may differ due to altered substituent symmetry, affecting its melting point and solubility .
Comparative Physicochemical Properties
Table 2: Physical Properties
Biological Activity
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the nucleophilic addition of 2,5-dichloroaniline to diethyl ethoxymethylene malonate. The reaction proceeds through a vinyl substitution mechanism, yielding the desired product alongside byproducts such as ethyl alcohol. Characterization of the compound can be performed using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.
Biological Activities
1. Antimicrobial Activity
this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, in vitro assays have demonstrated that this compound can effectively suppress the mycelial growth of Fusarium oxysporum, a common phytopathogen, with an IC50 value indicating strong antifungal activity .
2. Antiviral Properties
Research indicates that derivatives of anilinomethylenemalonates, including this compound, possess antiviral properties. These compounds have been noted for their ability to act as immunostimulants and may enhance immune response against viral infections .
3. Neuroprotective Effects
There is emerging evidence that this compound may function as a cognitive enhancer. Studies suggest that it can influence calcium-activated potassium channels, which are critical in neuronal excitability and signaling pathways associated with sleep disorders . This neuroprotective activity could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antifungal Study : A comprehensive study evaluated five derivatives of malonates for their antifungal activity against Fusarium oxysporum. The results indicated that this compound displayed potent fungistatic effects at low concentrations (IC50 < 0.5 µM), demonstrating its potential as a fungicide in agricultural applications .
- Antiviral Research : Another study focused on the immunostimulant properties of related compounds. It was found that these anilinomethylenemalonates could enhance immune responses in vitro, suggesting potential applications in antiviral therapies .
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for Diethyl 2-[(2,5-dichloroanilino)methylene]malonate?
The compound is synthesized via condensation of 2,5-dichloroaniline with diethyl ethoxymethylenemalonate (EMME). A typical procedure involves heating equimolar amounts of the aniline derivative and EMME in toluene at 120°C for 2 hours. After cooling, the precipitate is washed with n-hexane and purified via recrystallization or flash chromatography . Key parameters include stoichiometric equivalence and inert solvent selection to minimize side reactions.
Q. What spectroscopic methods are used to confirm the structure of this compound?
Characterization relies on:
- NMR spectroscopy : H and C NMR identify aromatic protons, methylene groups, and ester functionalities. For example, the malonate methylene protons typically appear as a singlet near δ 3.4–3.6 ppm .
- X-ray crystallography : Resolves molecular geometry, such as intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizing the enamine structure .
- IR spectroscopy : Stretching vibrations for C=O (1730–1750 cm) and N–H (3300–3400 cm) confirm functional groups .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Temperature : Elevated temperatures (120–135°C) drive condensation but may degrade heat-sensitive intermediates. Lower yields occur if side reactions (e.g., hydrolysis) dominate .
- Solvent : Toluene is preferred for its high boiling point and inertness. Polar aprotic solvents (e.g., DMF) risk side alkylation .
- Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate imine formation but require strict moisture control to prevent ester hydrolysis .
- Purification : Recrystallization from methanol/ether yields high-purity crystals, while flash chromatography separates byproducts in multi-step syntheses .
Q. What factors govern the regioselectivity of alkylation reactions involving diethyl malonate enolates?
- Electronic effects : Electron-withdrawing ester groups increase α-hydrogen acidity, favoring enolate formation. Steric hindrance at the α-carbon directs alkylation to less hindered sites .
- Base selection : Strong bases (e.g., LDA) generate enolates quantitatively but may over-alkylate. Mild bases (e.g., NaOEt) allow controlled mono-alkylation .
- Electrophile reactivity : Primary alkyl halides react faster than bulky or aryl electrophiles. Polar solvents (THF) stabilize enolates, enhancing reactivity .
Q. How can contradictions in reported melting points or spectral data be resolved?
Discrepancies (e.g., melting points varying by 5–10°C across studies) may arise from:
- Polymorphism : Different crystal packing alters physical properties. Recrystallization solvents influence polymorph formation .
- Impurities : Trace solvents (e.g., hexane) or unreacted starting materials lower observed melting points. Purity checks via HPLC or elemental analysis are critical .
- Experimental conditions : Heating rates in melting point apparatuses or NMR solvent deuteration levels can affect data reproducibility .
Methodological Challenges
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- First aid : For skin contact, wash with soap/water immediately. If ingested, seek medical attention and provide SDS documentation .
- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
Q. How is this compound utilized in synthesizing heterocyclic scaffolds?
The enamine moiety undergoes Gould-Jacobs cyclization under acidic or thermal conditions to form quinolines or pyridones. For example:
- Heating with acetic acid yields 4-quinolone derivatives via intramolecular cyclization and decarboxylation .
- Reaction with hydrazines forms pyrazole rings, useful in medicinal chemistry .
- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) introduces aryl/heteroaryl groups at the malonate α-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
